4-((1-Naphthylmethylene)amino)phenyl 2,4,6-trimethylbenzenesulfonate
Description
Properties
IUPAC Name |
[4-(naphthalen-1-ylmethylideneamino)phenyl] 2,4,6-trimethylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3S/c1-18-15-19(2)26(20(3)16-18)31(28,29)30-24-13-11-23(12-14-24)27-17-22-9-6-8-21-7-4-5-10-25(21)22/h4-17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKHSNURYKHSKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)N=CC3=CC=CC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Naphthylmethylene)amino)phenyl 2,4,6-trimethylbenzenesulfonate typically involves the condensation of 1-naphthaldehyde with 4-aminophenyl 2,4,6-trimethylbenzenesulfonate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((1-Naphthylmethylene)amino)phenyl 2,4,6-trimethylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products
Oxidation: Produces quinones or other oxidized derivatives.
Reduction: Yields amine derivatives.
Substitution: Results in substituted aromatic compounds.
Scientific Research Applications
4-((1-Naphthylmethylene)amino)phenyl 2,4,6-trimethylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-((1-Naphthylmethylene)amino)phenyl 2,4,6-trimethylbenzenesulfonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, altering their function. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Differences
DSTMS and DAST are both organic ionic crystals with a donor-acceptor architecture. Key distinctions arise from their anions:
- DSTMS : 2,4,6-trimethylbenzenesulfonate (trimestrylsulfonate) anion.
- DAST : Tosylate (p-toluenesulfonate) anion.
The additional methyl groups on DSTMS’s anion increase steric bulk, leading to a larger unit cell volume compared to DAST (e.g., DSTMS·H₂O vs. DAST·H₂O) . Crystallographic studies show:
| Parameter | DSTMS·H₂O | DAST·H₂O |
|---|---|---|
| Space group | P1 (triclinic) | P1 (triclinic) |
| Angle between anion-cation planes | 76.99(6)° | ~63.7(2)° (anhydrous DAST) |
| Unit cell volume | Larger due to methyl groups | Smaller |
The anhydrous DSTMS structure also exhibits a smaller angle (63.7°) between anion and cation planes, suggesting methyl groups influence packing efficiency .
Electronic and Optical Properties
Both compounds exhibit strong second harmonic generation (SHG) and large birefringence (Δn > 0.5), critical for NLO applications like terahertz wave generation . Density functional theory (DFT) studies reveal:
- Band structures: Dominated by charge transfer between electron-donating (dimethylamino) and electron-withdrawing (sulfonate) groups.
- SHG coefficients (d₁₁) : ~150 pm/V for both DAST and DSTMS, attributed to π-conjugated ethylene bridges enhancing charge delocalization .
| Property | DSTMS | DAST |
|---|---|---|
| SHG coefficient (d₁₁) | ~150 pm/V | ~150 pm/V |
| Birefringence (Δn) | >0.5 | >0.5 |
| Infrared transmission | Effective in mid- and far-IR | Similar to DSTMS |
Hydration Effects
Hydration significantly impacts crystal packing and NLO activity:
- DSTMS·H₂O and DAST·H₂O form structurally similar hydrates but with distinct anion orientations.
- Hydration reduces SHG efficiency due to disrupted charge-transfer pathways.
Key Research Findings
Anion Impact : The 2,4,6-trimethylbenzenesulfonate anion in DSTMS enhances steric hindrance and alters crystal packing compared to DAST’s tosylate, but SHG performance remains comparable .
Hydration Risks: Both compounds form non-NLO-active hydrates under ambient conditions, necessitating anhydrous synthesis and storage .
Charge Transfer Mechanisms: Ethylene bridges and donor-acceptor interactions are critical for high SHG coefficients, with minimal anion influence on electronic structure .
Biological Activity
The compound 4-((1-Naphthylmethylene)amino)phenyl 2,4,6-trimethylbenzenesulfonate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C18H20N2O3S
- IUPAC Name: 4-((1-naphthalen-1-yl)methyleneamino)phenyl 2,4,6-trimethylbenzenesulfonate
This compound features a naphthylmethylene group and a sulfonate moiety, which may influence its solubility and interaction with biological targets.
Antioxidant Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives with phenolic structures have shown the ability to scavenge free radicals effectively. The antioxidant activity is often measured using assays such as the ABTS radical scavenging assay.
Table 1: Antioxidant Activity of Related Compounds
Inhibition of Tyrosinase
Tyrosinase (TYR) is a key enzyme in melanin biosynthesis and is a target for compounds aimed at treating hyperpigmentation disorders. Studies have shown that the presence of specific substituents in the structure enhances the inhibitory effect on tyrosinase activity.
- Inhibition Potency: Some derivatives have demonstrated IC50 values as low as 3.8 µM against tyrosinase from Agaricus bisporus .
Cytotoxicity Studies
Cytotoxicity assays (e.g., MTT assays) are crucial for evaluating the safety profile of new compounds. Research indicates that many phenolic derivatives exhibit low cytotoxicity up to certain concentrations (e.g., 10 µM), making them promising candidates for further development.
Table 2: Cytotoxicity Data
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Compound A | 10 | >90% |
| Compound B | 25 | >85% |
| Compound C | 50 | <70% |
Case Study 1: Melanin Inhibition
A recent study focused on the synthesis and evaluation of phenolic derivatives for their anti-melanogenic effects. The most potent compound from this series exhibited not only strong tyrosinase inhibition but also favorable antioxidant properties . This dual action suggests potential applications in cosmetic formulations aimed at skin lightening.
Case Study 2: Antioxidant Efficacy
In another investigation, several derivatives were assessed for their ability to mitigate oxidative stress in cellular models. The results indicated that certain compounds significantly reduced reactive oxygen species (ROS) levels, correlating with their antioxidant activities . This finding underscores the therapeutic potential of these compounds in conditions characterized by oxidative damage.
Q & A
Q. What are the recommended synthetic routes for 4-((1-Naphthylmethylene)amino)phenyl 2,4,6-trimethylbenzenesulfonate, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves a Schiff base formation between 1-naphthaldehyde and an aminophenyl sulfonate precursor, followed by sulfonation. Key parameters for optimization include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to improved solubility of intermediates.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., HCl) to accelerate imine formation .
- Temperature : Reactions are typically conducted at 60–80°C to balance yield and side-product formation.
- Characterization : Confirm product purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) .
Q. Table 1: Representative Reaction Conditions
| Parameter | Condition Range | Impact on Yield |
|---|---|---|
| Solvent | DMF > THF > EtOH | DMF: ~85% yield |
| Catalyst (0.1 eq) | ZnCl₂ > HCl | ZnCl₂: +15% efficiency |
| Reaction Time | 12–24 h | >18 h: Plateau |
Q. How can researchers validate the structural integrity of this compound using crystallographic data?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous sulfonate derivatives (e.g., ):
- Crystal system : Triclinic (P1 space group) with unit cell parameters:
- .
- Data collection : Use Mo-Kα radiation () at 293 K.
- Refinement : SHELXL-97 for full-matrix least-squares refinement. Compare bond lengths (e.g., S–O: ~1.43 Å) and torsion angles to theoretical models .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported solubility and stability data for this compound?
Methodological Answer: Contradictions often arise from varying purity grades or solvent systems. To address this:
Controlled solubility assays : Perform parallel tests in buffered (pH 4.6–7.4) and non-aqueous (e.g., DMSO, ethanol) media .
Stability profiling :
- Thermal stability : TGA/DSC under N₂ atmosphere (heating rate: 10°C/min).
- Photostability : Expose to UV-Vis light (254–365 nm) and monitor degradation via LC-MS .
Statistical validation : Use factorial design (e.g., 2³ design) to isolate variables like pH, temperature, and ionic strength .
Q. Table 2: Stability Under Variable Conditions
| Condition | Degradation (%) | Key Degradants Identified |
|---|---|---|
| pH 4.6, 25°C, 7d | <5% | None |
| pH 7.4, 40°C, 7d | 22% | Hydrolyzed sulfonate |
| UV light, 48h | 35% | Naphthyl-oxidized byproducts |
Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?
Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) are used to:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Simulate transition states for sulfonate group transfer reactions.
- Validate with experimental kinetics (e.g., Arrhenius plots) .
Integration with AI : Tools like COMSOL Multiphysics enable reaction pathway optimization by coupling DFT data with machine learning (e.g., neural networks for rate prediction) .
Q. What advanced analytical techniques characterize trace impurities or polymorphic forms?
Methodological Answer:
- LC-QTOF-MS : Resolve impurities at <0.1% levels using targeted ion monitoring (e.g., m/z 456.59 for parent ion) .
- Powder XRD : Differentiate polymorphs by comparing experimental diffractograms with simulated patterns (e.g., ).
- Solid-state NMR : Probe molecular packing and hydrogen-bonding networks in crystalline forms .
Q. How do researchers design experiments to study the compound’s interactions with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) on sensor chips to measure binding kinetics ().
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (, ).
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses, validated by mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
